REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]1[C:12](=[O:13])[CH2:11][CH2:10][N:9]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:8][CH2:7]1)=[O:5])[CH3:2].[CH:21]([N-]C(C)C)(C)C.[Li+].IC.O>C1COCC1.CCCCCCC.C1COCC1>[CH2:1]([O:3][C:4]([CH:6]1[C:12](=[O:13])[CH:11]([CH3:21])[CH2:10][N:9]([C:14]([O:16][C:17]([CH3:19])([CH3:18])[CH3:20])=[O:15])[CH2:8][CH2:7]1)=[O:5])[CH3:2] |f:1.2,6.7|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCN(CCC1=O)C(=O)OC(C)(C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
heptane THF
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC.C1CCOC1
|
Name
|
|
Quantity
|
0.48 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed up to 0° C
|
Type
|
WAIT
|
Details
|
the reaction was left
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature over a period of 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
washed with H2O (2×100 mL) and saturated brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration and evaporation of the solvent the product
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica, hexane/EtOAc 9:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C1CCN(CC(C1=O)C)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |